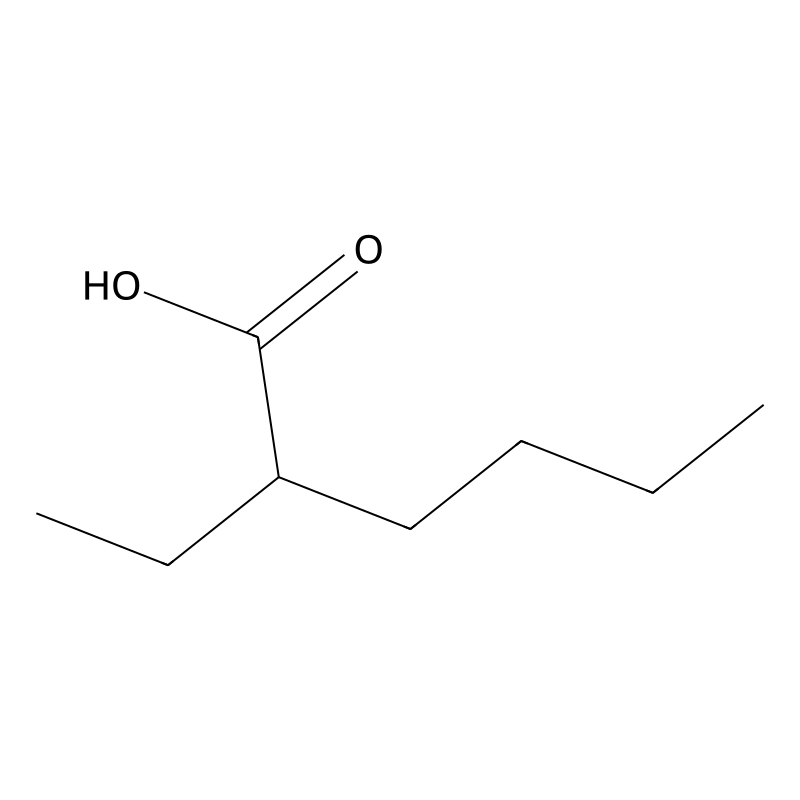

2-Ethylhexanoic acid

CH3(CH2)3CH(C2H5)COOH

C8H16O2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

CH3(CH2)3CH(C2H5)COOH

C8H16O2

Molecular Weight

InChI

InChI Key

SMILES

solubility

0.01 M

Soluble in ethyl ether, carbon tetrachloride; slightly soluble in ethanol.

Solubility in water = 1.4 g/L water at 25 °C.

In water at 20 °C, 0.2 wt %. /2,000 mg/L/

2 mg/mL at 20 °C

Solubility in water, g/100ml: 0.14 (very poor)

Synonyms

Canonical SMILES

Synthesis of Chemicals and Materials

-Ethylhexanoic acid serves as a building block for various chemicals and materials commonly used in research. It's a precursor for:

- Alkyd resins: These are thermosetting polymers employed in paints, coatings, and inks Source: [Efficient Synthesis of 2-Ethylhexanoic Acid via N-Hydroxyphthalimide Catalyzed Oxidation of 2-Ethylhexanal with Oxygen: ]

- Plasticizers: These enhance the flexibility of various materials like plastics and rubbers Source: [2-ethylhexanoic acid - Substance Information - ECHA: ]

- Stabilizers: They protect materials from degradation due to heat, light, or other environmental factors Source: [2-ethylhexanoic acid - Substance Information - ECHA: ]

Biological Research

-Ethylhexanoic acid offers applications in various biological research areas, including:

- Study of enzyme activity: Research explores how specific enzymes like cytochrome P450cam metabolize 2-ethylhexanol into 2-ethylhexanoic acid, providing insights into their function Source: [Benign synthesis of 2-ethylhexanoic acid by cytochrome P450cam: enzymatic, crystallographic, and theoretical studies: ]

- Developmental toxicity assessment: Studies investigate the potential adverse effects of 2-ethylhexanoic acid on developing embryos and fetuses in animal models Source: [Assessment of the developmental toxicity of 2-ethylhexanoic acid in rats and rabbits: )]

2-Ethylhexanoic acid, also known as octoic acid, is a branched-chain carboxylic acid with the chemical formula or . It appears as a colorless, viscous oil and is primarily utilized to produce lipophilic metal derivatives that are soluble in nonpolar organic solvents. This compound is typically supplied as a racemic mixture and is produced industrially from propylene through a series of reactions involving hydroformylation, aldol condensation, hydrogenation, and subsequent oxidation of aldehydes .

2-Ethylhexanoic acid is considered a mild irritant and may cause skin and eye irritation upon contact. It is also classified as a suspected reproductive toxicant. Here are some safety points to consider:

- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat when handling the compound.

- Ensure proper ventilation in the workplace.

- Avoid contact with skin and eyes.

- Follow recommended disposal procedures for waste containing 2-ethylhexanoic acid.

- Esterification: It reacts with alcohols to form esters, which are often used in the production of fragrances and plasticizers.

- Neutralization: The acid can react with bases to form salts, which are utilized in various industrial applications.

- Reduction: It can be reduced to 2-ethylhexanol using reducing agents like lithium aluminum hydride.

- Oxidation: The compound itself can be oxidized to form more complex carboxylic acids or other derivatives .

The metabolism of 2-ethylhexanoic acid primarily occurs through β-oxidation in the liver, leading to the release of carbon dioxide. This metabolic pathway is significant for understanding its potential toxicity and environmental impact. Studies indicate that while it has some biological activity, it is not classified as a major toxicant but should be handled with care due to its irritant properties .

There are several methods for synthesizing 2-ethylhexanoic acid:

- Oxidation of 2-Ethylhexanal: This method involves the oxidation of 2-ethylhexanal using oxygen or air in the presence of N-hydroxyphthalimide as a catalyst in isobutanol. This process has shown high selectivity and conversion rates under mild conditions .

- Hydrogenation of 2-Ethyl-2-hexenal: The aldehyde can be obtained from 2-ethyl-2-hexenal via hydrogenation, followed by oxidation to yield the acid .

- Aldol Condensation: This involves the condensation of butyraldehyde followed by hydrogenation and oxidation steps to produce the desired compound .

2-Ethylhexanoic acid has diverse applications across various industries:

- Metal Ethylhexanoates: It forms coordination complexes with metal cations, which are used as catalysts in polymerization processes and as drying agents in paints and coatings.

- Plasticizers: It serves as a raw material for specialty plasticizers that enhance the flexibility of plastics.

- Lubricants: The compound is utilized in synthetic lubricants due to its properties that improve viscosity and stability.

- Rust Preventatives: It is also employed in formulations designed to prevent rust on metal surfaces .

Several compounds share structural similarities with 2-ethylhexanoic acid but exhibit unique properties:

| Compound Name | Formula | Key Uses | Unique Features |

|---|---|---|---|

| 2-Ethylcaproic acid | Flavoring agent | Shorter carbon chain | |

| 3-Heptanecarboxylic acid | Industrial applications | Similar structure but different position | |

| Caprylic acid | Antimicrobial properties | Found in coconut oil |

Uniqueness of 2-Ethylhexanoic Acid

What sets 2-ethylhexanoic acid apart from these similar compounds is its extensive use in forming metal ethylhexanoates, which are crucial in industrial applications such as catalysis and drying agents. Its branched structure also contributes to its unique solubility properties compared to linear fatty acids.

Physical Description

Liquid

COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

A colorless to light yellow liquid with a mild odor.

Color/Form

XLogP3

Boiling Point

228.0 °C

228 °C

227 °C

442°F

Flash Point

114 °C (closed cup)

245 °F (118 °C) (OPEN CUP)

118 °C o.c.

260°F

Vapor Density

Relative vapor density (air = 1): 5

Density

0.9031 g/cu cm at 25 °C

Relative density (water = 1): 0.90

0.903

LogP

log Kow = 2.64

2.64

Odor

Melting Point

-59 °C

-117°F

GHS Hazard Statements

Mechanism of Action

Vapor Pressure

0.03 mm Hg at 20 °C

Vapor pressure, Pa at 20 °C: 4

Pictograms

Health Hazard

Other CAS

56006-48-5

61788-37-2

125804-07-1

Wikipedia

Biological Half Life

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Branched fatty acids [FA0102]

Cosmetics -> Emollient; Skin conditioning

Methods of Manufacturing

2-Ethylhexanoic acid is produced by oxidation of 2-ethyl-1-hexanol or 2-ethylhexanal; the latter is obtained in 95% yield by hydrogenation of 2-ethyl-2-hexenal, which is itself formed by the aldol condensation of n-butyraldehyde.

General Manufacturing Information

All other basic organic chemical manufacturing

All other chemical product and preparation manufacturing

Asphalt paving, roofing, and coating materials manufacturing

Construction

Paint and coating manufacturing

Personal care and cosmetics

Petrochemical manufacturing

Petroleum lubricating oil and grease manufacturing

Pharmaceutical and medicine manufacturing

Plastic material and resin manufacturing

Plastics product manufacturing

Soap, cleaning compound, and toilet preparation manufacturing

Synthetic dye and pigment manufacturing

Synthetic rubber manufacturing

Textiles, apparel, and leather manufacturing

Wholesale and retail trade

Wood product manufacturing

Hexanoic acid, 2-ethyl-: ACTIVE

Hexanoic acid, 2-ethyl-, rare earth salts: ACTIVE

After simultaneous distillation-extraction (SDE) of commercial baby foods (n = 20) and fruit juices (n = 15) (among them 15 and eight products labelled 'organic', respectively) from 11 different suppliers, analyses performed by coupled capillary gas chromatography-mass spectrometry (GC-MS) revealed the presence of 2-ethylhexanoic acid (2-EHA), a known teratogenic compound. 2-EHA was found in 80 and 73% of the baby foods and fruit juices, respectively. Amounts ranged from 0.25 to 3.2 mg/kg (average, 0.55 mg/kg and from 0.01 to 0.59 mg/L (average, 0.18 mg/L) in baby foods and fruit juices, respectively. GC-MS analysis of the SDE extracts obtained from the plastic gaskets inside the metal lids of the samples under study revealed the gaskets to be the origin of 2-EHA.

2-Ethylhexanoic acid (2-EHA), is an industrial chemical and a toxic biotransformation product of the plasticizer di(2-ethylhexyl)phthalate.